molecular formula C16H19N3O3S B6456012 1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one CAS No. 2548986-99-6

1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Cat. No.: B6456012
CAS No.: 2548986-99-6
M. Wt: 333.4 g/mol
InChI Key: VQHQORKHLGLEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-propoxyphenylmethyl substituent and a 1,3,4-oxadiazole ring with a sulfanylidene moiety. The 1,3,4-oxadiazole ring, particularly with sulfanylidene (thione) functionality, is associated with enhanced electron-withdrawing properties and radical stabilization, which may contribute to biological activities such as antioxidant effects .

Properties

IUPAC Name

1-[(4-propoxyphenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-7-21-13-5-3-11(4-6-13)9-19-10-12(8-14(19)20)15-17-18-16(23)22-15/h3-6,12H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHQORKHLGLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple functional groups, including a pyrrolidine core, an oxadiazole moiety, and a propoxyphenyl substituent. The molecular formula can be represented as C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.39 g/mol.

Structural Representation

ComponentDescription
Molecular FormulaC₁₅H₁₈N₄O₂S
Molecular Weight318.39 g/mol
Key Functional GroupsPyrrolidine, Oxadiazole

Research indicates that this compound exhibits various biological activities, primarily through the modulation of enzymatic pathways and receptor interactions:

  • Antioxidant Activity : The sulfanylidene group is known for its potential antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxadiazole derivatives which have shown activity against aldose reductase .
  • Antimicrobial Properties : Some derivatives of oxadiazoles have been reported to possess antimicrobial activity, suggesting that this compound could exhibit similar effects against bacterial strains.

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in inflammation markers, indicating potential anti-inflammatory properties. The compound was administered at varying doses (5 mg/kg to 20 mg/kg), with the highest dose showing the most pronounced effect on cytokine levels.
  • Cell Culture Experiments : In vitro assays using human cell lines indicated that the compound inhibited cell proliferation in cancer cell lines by inducing apoptosis through caspase activation pathways. The IC50 values were determined to be in the low micromolar range, highlighting its potency.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:

Compound NameActivity TypeIC50 (µM)
1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene...)Anticancer5.0
4-[3-(3-Nitrophenyl)-1,2,4-Oxadiazol-5-Yl]Butanoic AcidEnzyme Inhibition12.3
5-(Furan-2-Yl)-N-(3-Imidazol-1-Ylpropyl)-1,2-Oxazole-3-CarboxamideAntimicrobial8.7

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally analogous compounds share the pyrrolidin-2-one core but differ in substituents and heterocyclic systems. Key comparisons are summarized in Table 1.

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives

Compound Name Phenyl Substituent Oxadiazole Type Additional Groups
Target Compound 4-propoxyphenylmethyl 1,3,4-oxadiazole (sulfanylidene) -
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 5-chloro-2-hydroxyphenyl 1,3,4-oxadiazole (thioxo) -
1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-fluorophenyl 1,2,4-oxadiazole 3-pyridinyl
1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-methoxyphenyl 1,2,4-oxadiazole phenyl
1-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one 4-methoxyphenyl 1,2,4-oxadiazole 4-trifluoromethylphenyl
  • Substituent Variations : The target compound’s 4-propoxyphenylmethyl group is bulkier and more lipophilic than the chloro-hydroxyphenyl (), fluorophenyl (), and methoxyphenyl () groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Heterocycle Differences: The 1,3,4-oxadiazole in the target compound and ’s derivative contrasts with the 1,2,4-oxadiazoles in , and 6.

Table 2: Antioxidant Activity Comparison (DPPH Assay)

Compound Activity Relative to Ascorbic Acid Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1.5x
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one 1.35x
  • Thione vs. Other Groups : The 1,3,4-oxadiazole thione group in ’s compound demonstrates superior radical scavenging compared to triazole derivatives, suggesting the sulfanylidene moiety’s critical role in electron transfer or hydrogen donation .
  • Substituent Impact: The 5-chloro-2-hydroxyphenyl group in enhances activity compared to ascorbic acid, likely due to resonance stabilization of the phenoxyl radical. The target compound’s propoxyphenyl group lacks direct radical-stabilizing substituents, which may reduce antioxidant efficacy unless compensated by other mechanisms.

Physicochemical and Pharmacokinetic Considerations

  • Electron Effects : The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s propoxy group .
  • Conformational Rigidity : The 1,3,4-oxadiazole’s planar structure in the target compound may facilitate π-π stacking with biological targets, unlike the 1,2,4-oxadiazole derivatives in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.